molecular formula C15H18N2O3 B5774119 6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one

6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B5774119
M. Wt: 274.31 g/mol
InChI Key: AHHLKGDLNDYWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of various cancer cell lines, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its potential use as a therapeutic agent. Another direction is to explore its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its efficacy and safety.

Synthesis Methods

The synthesis of 6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one involves the condensation of 2-oxo-2-pyrrolidin-1-yl acetic acid with 4-methyl-2-nitrophenol in the presence of a base, followed by reduction of the resulting nitro compound with a reducing agent such as iron powder or zinc dust. The final product is obtained by acid-catalyzed cyclization of the intermediate compound.

Scientific Research Applications

6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

Properties

IUPAC Name

6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-4-5-13-12(8-11)17(15(19)10-20-13)9-14(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHLKGDLNDYWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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